Ethyl 5-amino-3-thioxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-3-thioxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a thioxo group and an ethyl ester functional group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-thioxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with thiosemicarbazide under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as Amberlyst-70, can further enhance the efficiency of the synthesis by providing a reusable and environmentally friendly alternative to traditional acid catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-thioxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-substituted pyrazoles.
Scientific Research Applications
Ethyl 5-amino-3-thioxo-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-thioxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
Comparison with Similar Compounds
Ethyl 5-amino-3-thioxo-2,3-dihydro-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
5-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxamide: This compound also contains a thioxo group and an amino group, but it has a thiazole ring instead of a pyrazole ring.
Ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate: Similar to the target compound but with an anilino group instead of a thioxo group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 3-amino-5-sulfanylidene-1,2-dihydropyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-6(10)3-4(7)8-9-5(3)12/h2H2,1H3,(H4,7,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPKRKZOYPQRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NNC1=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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